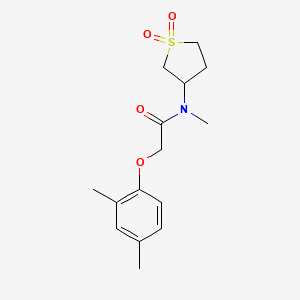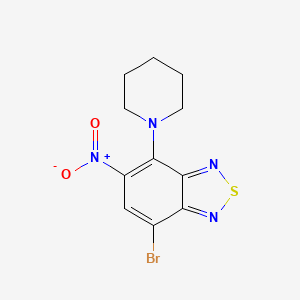
2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide
説明
Synthesis Analysis
The synthesis of compounds structurally related to 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide involves multiple steps, including the use of ethyl 2-bromoacetate and hydrazine, leading to various intermediates and finally to targeted molecules bearing multiple functional groups (Rasool et al., 2016). This demonstrates the complex nature of synthesizing such compounds and the importance of each step in achieving the desired chemical structure.
Molecular Structure Analysis
The molecular structure and conformation of related acetamide compounds have been extensively studied using techniques like gas electron diffraction and spectroscopy. These studies reveal specific bond distances, angles, and conformational behaviors, providing insights into the molecular structure of acetamides (Kitano et al., 1973). Such information is crucial for understanding the physical and chemical properties of the compound .
Chemical Reactions and Properties
Reactions involving thioacetamides and acetylenedicarboxylate have been explored, showing the formation of thiophenes and related derivatives, which highlights the reactivity and potential for generating a wide range of chemical structures from acetamide-based compounds (Obydennov et al., 2013). Understanding these reactions is essential for developing new synthetic routes and applications for similar compounds.
Physical Properties Analysis
The physical properties, such as the aggregated structures in solution, of N-methylacetamide have been investigated using infrared electroabsorption spectroscopy. These studies offer insights into the monomeric and dimeric forms and their behavior in different solvents, which is valuable for predicting the solubility and solution behavior of related compounds (Hiramatsu & Hamaguchi, 2002).
Chemical Properties Analysis
The chemical properties, including the reactivity of N-methylacetamide and its interactions with water, have been detailed through quantum chemical methods. This research provides a foundation for understanding the hydrogen bonding and reactivity of acetamide derivatives with various nucleophiles, which is crucial for applications in synthesis and material science (Krestyaninov et al., 2020).
科学的研究の応用
Analysis and Detection in Environmental Studies
Compounds similar to "2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide" have been studied for their environmental presence, particularly as herbicides and their degradation products in natural waters. For example, Zimmerman et al. (2002) developed methods for the detection of dimethenamid and flufenacet, along with their sulfonic and oxanilic acid degradates in surface water, highlighting the environmental monitoring aspect of such compounds (Zimmerman, Schneider, & Thurman, 2002).
Synthetic Methodologies and Chemical Properties
The synthetic versatility of related compounds is a significant area of research, providing insights into the potential chemical applications of "2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide". Obydennov et al. (2013) explored the influence of solvent and substituents on the reaction of N-alkylthioacetamides with dimethyl acetylenedicarboxylate, leading to the synthesis of functionalized thiophenes containing an exocyclic double bond, indicating a broad range of chemical transformations possible for similar structures (Obydennov et al., 2013).
Pharmacological Applications
While specific studies on the pharmacological applications of "2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide" are not provided, research on structurally related compounds suggests potential areas of biomedical interest. For instance, Rasool et al. (2016) synthesized and studied the antibiotic effect of compounds bearing multiple functional groups, including ether, 1,3,4-oxadiazole, thioether, hydrazone, and azomethine, against various bacteria and their lipoxygenase activity, demonstrating the potential therapeutic applications of similar compounds (Rasool, Aziz‐ur‐Rehman, Abbasi, Siddiqui, & Shah, 2016).
特性
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-11-4-5-14(12(2)8-11)20-9-15(17)16(3)13-6-7-21(18,19)10-13/h4-5,8,13H,6-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWBOCCWNCUJRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N(C)C2CCS(=O)(=O)C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino]-N-mesitylbutanamide](/img/structure/B4057666.png)
![5-phenyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B4057676.png)

![3-methyl-5-[(3-methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B4057688.png)
![4-{[(1-ethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B4057690.png)
![methyl 4-[5-(aminocarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl]benzoate](/img/structure/B4057691.png)
![ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-3-piperidinecarboxylate](/img/structure/B4057701.png)
![1-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B4057702.png)
![10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4057710.png)



![N-(4-hydroxyphenyl)-2-[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4057721.png)
![5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4057729.png)